molecular formula C7H12ClN3 B1427758 4-(1-Hydrazinoethyl)pyridine hydrochloride CAS No. 1401425-93-1

4-(1-Hydrazinoethyl)pyridine hydrochloride

Cat. No. B1427758
M. Wt: 173.64 g/mol
InChI Key: LNZINZPHWJDRKJ-UHFFFAOYSA-N
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Description

4-(1-Hydrazinoethyl)pyridine hydrochloride (4-HEPHCl) is a chemical compound that has been widely used in scientific research, especially in the fields of biochemistry and physiology. 4-HEPHCl is a white, crystalline solid that is soluble in water and has a pKa of 8.5. It is a zwitterionic compound, meaning it has both positive and negative charges, and it has a molecular weight of 167.6 g/mol. 4-HEPHCl is a strong base that can be used in a variety of applications, such as biochemical and physiological experiments, drug synthesis, and as a reagent in organic synthesis.

Scientific Research Applications

Pyridinium Salts

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
  • Methods of Application : The review highlights the pyridinium salts in terms of their synthetic routes and reactivity .
  • Results or Outcomes : Pyridinium salts are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Pyridines, Dihydropyridines and Piperidines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyridines, dihydropyridines, and piperidines possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .
  • Results or Outcomes : Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

Pyrazolo[3,4-b]pyridines

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers. More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Results or Outcomes : These compounds have attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine .

properties

IUPAC Name

1-pyridin-4-ylethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-6(10-8)7-2-4-9-5-3-7;/h2-6,10H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZINZPHWJDRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Hydrazinoethyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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